molecular formula C14H28O2 B14727520 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane CAS No. 6282-30-0

5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane

Cat. No.: B14727520
CAS No.: 6282-30-0
M. Wt: 228.37 g/mol
InChI Key: LEHBTNZVURGGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique substituents, which include butyl, ethyl, methyl, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or hydroxy ethers in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 1,5-diols. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor containing the acid catalyst. This method ensures a consistent and high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane has various applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane: The parent compound with no substituents.

    2-Methyl-1,3-dioxane: A similar compound with a single methyl group.

    2,5-Dimethyl-1,3-dioxane: A dioxane derivative with two methyl groups.

Uniqueness

5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane stands out due to its multiple and diverse substituents, which confer unique chemical and physical properties

Properties

CAS No.

6282-30-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

5-butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-5-8-10-14(7-3)11-15-13(4,9-6-2)16-12-14/h5-12H2,1-4H3

InChI Key

LEHBTNZVURGGBF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(COC(OC1)(C)CCC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.